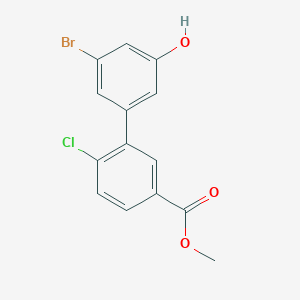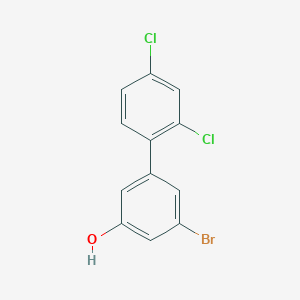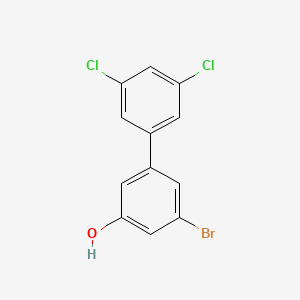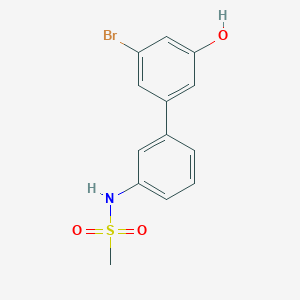
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3-Br-5-MCPP) is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 95-98°C and a boiling point of 243-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and insoluble in water. 3-Br-5-MCPP is widely used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking this enzyme, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% may help to reduce inflammation and pain.
Biochemical and Physiological Effects
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential use in the treatment of inflammation, cancer, and other diseases. In animal studies, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been shown to reduce inflammation and pain. In vitro studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its availability, ease of synthesis, and low cost. The major limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
Future research on 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% could focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, research could be conducted to further understand its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Méthodes De Synthèse
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with bromine in the presence of an acid catalyst. The second step involves the reaction of the brominated product with an amine to form a bromoamide. The third step involves the reaction of the bromoamide with an acid to form the final product.
Applications De Recherche Scientifique
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been widely used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2). These compounds have been studied for their potential use in the treatment of inflammation, cancer, and other diseases.
Propriétés
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOFDRSVFHOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686476 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-25-6 |
Source


|
| Record name | Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)


![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)


